2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one
Description
2,7-Bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one is a fluorenone derivative functionalized with piperidine sulfonamide groups at the 2- and 7-positions. Below, we compare its features with similar compounds across biological activity, materials applications, and structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c26-23-21-15-17(31(27,28)24-11-3-1-4-12-24)7-9-19(21)20-10-8-18(16-22(20)23)32(29,30)25-13-5-2-6-14-25/h7-10,15-16H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPGHJYFEBJAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359673 | |
| Record name | F1345-0003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210411-42-0 | |
| Record name | F1345-0003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one typically involves the reaction of 2,7-dihydroxy-9H-fluoren-9-one with piperidine and sulfonyl chloride under basic conditions. The reaction proceeds through the formation of sulfonate esters, which are subsequently converted to the desired product via nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidin-1-ylsulfonyl groups or the fluorenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydroxy or alkoxy derivatives.
Scientific Research Applications
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one exerts its effects is not fully understood. it is believed to interact with molecular targets through its sulfonyl and fluorenone moieties. These interactions may involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence the compound’s biological activity and material properties.
Comparison with Similar Compounds
Structural Classification of Similar Compounds
Fluorenone derivatives are classified by substituent type and position. Key structural analogs include:
Antimicrobial and Antibiofilm Activity
- Piperidine sulfonamide derivatives : The oxime variant of the target compound, 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime , exhibits antibiofilm activity against Staphylococcus aureus and Candida albicans (MIC: 0.156–10 mg/mL; MBIC: 0.009–1.25 mg/mL). Chlorine and methyl groups enhance electron-withdrawing and inductive effects, improving activity .
- Ethoxy-piperidine derivatives : The nitro-substituted analog (3-nitro-2,7-bis[2-(1-piperidinyl)ethoxy]-9H-fluoren-9-one ) shows potent inhibition of A. baumannii biofilm regulator BfmR (Glide score: −8.5 kcal/mol), suggesting sulfonamide groups may improve target binding .
Antiviral Activity
- Tilorone is a clinically used broad-spectrum antiviral in Eurasia, effective against RNA viruses (e.g., Rift Valley fever virus, SARS-CoV-2) via lysosomotropism and glycoprotein binding .
Hole-Transport Materials (HTMs) for Solar Cells
- Bis(di-p-tolylamino)-fluorenone: Polymers derived from this compound (e.g., PPE2) achieve power conversion efficiencies (PCE) of 21.31% in perovskite solar cells due to enhanced crystal alignment .
- Spiro-fluorene/amine hybrids : CzFA-based HTMs improve red phosphorescent device efficiency (27.8 cd/A) via bipolar charge transport .
Two-Photon Polymerization Initiators
- B3FL (2,7-Bis([4-(dibutylamino)phenyl]ethynyl)-9H-fluoren-9-one): Outperforms commercial initiators (e.g., Irgacure 369) with high two-photon absorption cross-sections .
- Ethynyl-phenothiazine derivatives: FT-PTAA-C6 demonstrates 54% yield in synthesis, suitable for optoelectronic applications .
Supramolecular and Luminescent Materials
- Pyridyl-ethynyl derivatives : 2,7-Bis(pyridin-3-ylethynyl)-9H-fluoren-9-one forms metal-organic frameworks (MOFs) with luminescent properties for sensors or optoelectronics .
Physicochemical Properties and Structure-Activity Relationships
- Solubility: Sulfonamide and ethoxy-amino groups (e.g., Tilorone) enhance aqueous solubility compared to hydrophobic ethynyl or thienyl derivatives .
- Binding affinity : Electron-withdrawing groups (nitro, sulfonamide) improve target interactions, as seen in BfmR inhibitors .
- Conjugation effects : Ethynyl linkages (e.g., in B3FL) extend π-conjugation, critical for optoelectronic performance .
Biological Activity
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
The compound features a fluorenone core substituted with two piperidinylsulfonyl groups. This unique structure is believed to contribute to its bioactivity, particularly in inhibiting specific biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways.
Antitumor Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of the compound using an MTT assay. The results indicated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The IC50 was calculated to be approximately 30 µM, indicating a potent effect against these cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various pathogens.
Antimicrobial Assay Results
The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and inflammation. Molecular docking studies suggest that the compound binds effectively to targets such as dihydrofolate reductase and other enzymes critical for DNA synthesis and repair.
Q & A
Q. What synthetic methodologies are established for preparing 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one?
The compound can be synthesized via reductive amination of fluorenone derivatives, as demonstrated in analogous systems. For example, 9H-fluoren-9-one derivatives are often functionalized through reactions with amines under reflux conditions in formamide and formic acid, yielding intermediates that can be further modified with sulfonyl groups . Alternatively, metal-catalyzed cross-coupling reactions (e.g., Sonogashira) have been employed to introduce piperidine or sulfonyl moieties into fluorenone scaffolds, with purification steps involving extraction, washing, and solvent removal under reduced pressure .
Q. How is the crystal structure of this compound determined, and what software is recommended?
X-ray crystallography using the SHELX system (e.g., SHELXL) is the gold standard for structural determination. SHELXL enables high-precision refinement of small-molecule structures, including handling twinned data or high-resolution macromolecular datasets. The software’s robustness in resolving sulfonyl and piperidine substituents makes it suitable for this compound .
Q. What biological activities are associated with this compound?
The compound exhibits immunomodulatory and enzyme-inhibitory properties. Structurally related fluorenone derivatives, such as tilorone analogs, induce interferon (IFN) production and inhibit viral replication via DNA intercalation. Additionally, it has been reported to inhibit poly(ADP-ribose) glycohydrolase, a target in cancer research .
Advanced Research Questions
Q. How do structural modifications at the 2,7-positions influence photophysical properties in optoelectronic applications?
Substituents like sulfonyl-piperidine groups alter the donor-acceptor-donor (D-A-D) configuration, affecting singlet-triplet energy splitting (ΔEST) and excited-state geometry. For example, acridine-modified fluorenones show configuration-dependent external quantum efficiencies (EQEs) in OLEDs, with 3,6-substituted derivatives outperforming 2,7-substituted isomers due to reduced internal conversion and enhanced triplet exciton utilization .
Q. What methodological challenges arise in quantifying this compound in environmental or biological matrices?
Analytical techniques like in-situ derivatization thermal desorption GC-TOFMS face precision issues due to low recovery rates of oxidized polycyclic aromatic hydrocarbons (PAHs). For 9H-fluorenone derivatives, calibration curves exhibit higher variability, necessitating isotope-labeled standards to improve accuracy. Comparative studies show deviations of 2–11% between methods, highlighting the need for method validation .
Q. How can computational modeling predict its efficacy as an enzyme inhibitor?
Molecular docking and dynamics simulations can assess binding affinity to targets like poly(ADP-ribose) glycohydrolase. Key interactions include sulfonyl groups forming hydrogen bonds with catalytic residues and the fluorenone core stabilizing hydrophobic pockets. Structure-activity relationship (SAR) studies on tilorone analogs suggest that electron-withdrawing substituents enhance inhibitory potency .
Q. What strategies mitigate efficiency roll-off in OLEDs using this compound as a TADF emitter?
Efficiency roll-off arises from exciton annihilation (e.g., singlet-triplet annihilation). Optimizing the D-A-D configuration reduces ΔEST, improving triplet exciton harvesting. For instance, 3,6-substituted derivatives exhibit slower efficiency decay at high current densities compared to 2,7-substituted isomers, as demonstrated by TTA (triplet-triplet annihilation) model-fitting .
Methodological Notes
- Synthesis: Prioritize reductive amination for scalability, but validate purity via HPLC or NMR.
- Characterization: Combine XRD (SHELXL) with DFT calculations to correlate structure with optoelectronic properties.
- Biological Assays: Use IFN-γ/TNF-α induction assays and enzyme inhibition kinetics to quantify activity .
- Photophysical Analysis: Employ time-resolved photoluminescence to measure ΔEST and exciton lifetimes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
